The molecule contains a quinazolinone core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Developing specific kinase inhibitors is a major focus in cancer research []. The presence of the quinazolinone group suggests N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a candidate for further investigation as a kinase inhibitor.
The molecule also possesses an acrylamide moiety. Acrylamides are a versatile functional group utilized in medicinal chemistry due to their ability to interact with biological targets. Studies could explore modifications to the acrylamide group to enhance target affinity and explore potential therapeutic applications.
Given the absence of current research, synthesizing and testing analogs of N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a valuable approach. By systematically modifying different parts of the molecule, researchers could gain insights into its potential biological activities.
Computational modeling techniques, such as in silico docking, could be employed to virtually screen N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide against various protein targets. This in silico approach could provide clues for further biological investigation [].
BLU9931 is a selective and irreversible small-molecule inhibitor of the fibroblast growth factor receptor 4 (FGFR4). It is designed primarily for therapeutic applications in hepatocellular carcinoma, particularly in tumors with activated FGFR4 signaling pathways. The compound features an anilinoquinazoline core that engages with the ATP-binding pocket of FGFR4, forming a covalent bond with cysteine 552, which is critical for its mechanism of action. This binding results in exceptional potency, with an inhibitory concentration (IC50) of approximately 3 nmol/L against FGFR4, while showing significantly weaker inhibition against other FGFR family members—FGFR1, FGFR2, and FGFR3—with IC50 values ranging from 150 to 591 nmol/L .
The primary chemical reaction involving BLU9931 is its covalent modification of FGFR4 through the formation of a bond with cysteine 552. This reaction is characterized by:
BLU9931 exhibits significant biological activity in various cancer models:
The synthesis of BLU9931 involves several steps typical for quinazoline derivatives. The general synthetic pathway includes:
BLU9931 is primarily investigated for its applications in cancer therapy:
Interaction studies have demonstrated that BLU9931 selectively binds to FGFR4 while showing minimal reactivity towards other kinases. Notably:
Several compounds exhibit structural or functional similarities to BLU9931. Here are some notable examples:
Compound Name | Target Kinase | IC50 (nmol/L) | Selectivity |
---|---|---|---|
Roblitinib | FGFR4 | ~50 | Moderate |
H3B-6527 | FGFR4 | ~30 | High |
Fisogatinib | FGFR4 | ~10 | High |
BGJ398 | FGFR1/FGFR2/FGFR3 | ~100 | Low |
BLU9931 stands out due to its: